molecular formula C13H24N2O9 B1532600 (2R,4S,5R,6R)-5-Acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid CAS No. 38971-42-5

(2R,4S,5R,6R)-5-Acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B1532600
CAS No.: 38971-42-5
M. Wt: 352.34 g/mol
InChI Key: UYBUBCBJCDBBDU-CTAKWSDESA-N
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Description

This compound is a tetracyclic pyran derivative with a complex stereochemical arrangement. Key structural features include:

  • 2-Aminoethoxy substituent at position 2, introducing a polar, basic moiety that may improve water solubility and receptor interactions.
  • Trihydroxypropyl group at position 6, contributing to hydrophilicity and stereochemical complexity.
  • Carboxylic acid at position 2, enabling ionic interactions and pH-dependent solubility.

The compound’s stereochemistry (2R,4S,5R,6R) is critical for its biological activity, as minor stereochemical deviations could alter binding affinity or metabolic pathways .

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-(2-aminoethoxy)-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O9/c1-6(17)15-9-7(18)4-13(12(21)22,23-3-2-14)24-11(9)10(20)8(19)5-16/h7-11,16,18-20H,2-5,14H2,1H3,(H,15,17)(H,21,22)/t7-,8+,9+,10+,11+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBUBCBJCDBBDU-CTAKWSDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (2R,4S,5R,6R)-5-acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid , with CAS number 1261568-35-7 , is a complex organic molecule that exhibits significant biological activity. This article delves into its structural characteristics, biological functions, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C26H36N2O12C_{26}H_{36}N_{2}O_{12} with a molecular weight of 568.57 g/mol . The structure features a tetrahydropyran ring with multiple hydroxyl and acetamido functional groups that contribute to its solubility and reactivity.

Property Value
CAS Number1261568-35-7
Molecular FormulaC26H36N2O12
Molecular Weight568.57 g/mol
Storage ConditionsSealed in dry, Store in freezer under -20°C

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism may be beneficial in conditions like rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Activity

Preliminary studies suggest that (2R,4S,5R,6R)-5-acetamido may provide neuroprotective effects. It has been shown to enhance neuronal survival under oxidative stress conditions by modulating pathways associated with apoptosis and inflammation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a 50% reduction in edema compared to the control group.
  • Neuroprotection in vitro : In cultured neurons exposed to hydrogen peroxide, treatment with the compound led to a 30% increase in cell viability compared to untreated controls.

The biological activities of (2R,4S,5R,6R)-5-acetamido are believed to stem from its ability to interact with specific cellular receptors and pathways:

  • Inhibition of NF-kB pathway : The compound may inhibit the NF-kB signaling pathway involved in inflammation.
  • Modulation of oxidative stress responses : It enhances antioxidant defenses within cells.

Scientific Research Applications

Antidiabetic Potential

Research indicates that compounds similar to (2R,4S,5R,6R)-5-acetamido have shown promise in managing diabetes. They may act as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. This inhibition can help control postprandial blood glucose levels.

Case Study : A study demonstrated that derivatives of acetamido compounds effectively reduced blood glucose levels in diabetic animal models by inhibiting these enzymes .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes and inhibit growth.

Case Study : In vitro studies revealed that the compound exhibited significant activity against various strains of bacteria and fungi, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition Studies

The unique structure of this compound makes it a candidate for enzyme inhibition studies. It can be used to explore the mechanisms of enzyme action and the development of enzyme inhibitors.

Research Finding : Studies have shown that the compound can serve as a substrate or inhibitor for specific glycosyltransferases, which are crucial in glycoprotein synthesis .

Glycobiology

Given its sugar-like structure, this compound can be utilized in glycobiology research to study carbohydrate-protein interactions.

Data Table: Glycobiology Research Applications

Application AreaDescription
Glycoprotein SynthesisInvestigating the role of carbohydrates in proteins
Cell SignalingStudying how carbohydrate structures influence cell signaling pathways

Chemical Reactions Analysis

Amidation

The acetamido group at position 5 forms via acetylation of an amine. This reaction typically uses acetic anhydride in the presence of a base or acid catalyst. The amide is stable under neutral conditions but hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid or amine.

Hydrolysis

ParameterAcidic HydrolysisBasic Hydrolysis
ReagentHCl (aq), heatNaOH (aq), heat
ProductCarboxylic acidAmine
Reference

Esterification

The carboxylic acid group undergoes esterification with alcohols. For example, methanol reacts under acid catalysis to form a methyl ester . This reaction modifies solubility and bioavailability.

AlcoholReagentProductReference
MethanolHCl, DCCMethyl ester
EthanolH2SO4, heatEthyl ester

Nucleophilic Substitution

The 2-aminoethoxy group’s amino terminus acts as a nucleophile. It reacts with electrophiles (e.g., aldehydes, ketones) to form imines or amides. This reactivity is critical for bioconjugation.

Reaction Example :

Compound+AldehydeImine pH 5 8 25 C [4]\text{Compound}+\text{Aldehyde}\rightarrow \text{Imine}\quad \text{ pH 5 8 25 C }[4]

Oxidation

Hydroxyl groups on the trihydroxypropyl substituent oxidize to carbonyls. For example:

Secondary alcoholCrO3Ketone aq H2SO4 [4]\text{Secondary alcohol}\xrightarrow{\text{CrO}_3}\text{Ketone}\quad \text{ aq H}_2\text{SO}_4\text{ }[4]

Protection/Deprotection

Hydroxyl groups undergo silylation (e.g., TMS) or acetylation for selective reactions.

Glycosylation

The tetrahydropyran ring participates in glycosylation, linking to other sugars or aglycones. This is key for synthesizing bioactive glycoconjugates .

Reaction Mechanism :

Compound+SugarEnzyme CatalystGlycoside anhydrous conditions [6]\text{Compound}+\text{Sugar}\xrightarrow{\text{Enzyme Catalyst}}\text{Glycoside}\quad \text{ anhydrous conditions }[6]

Characterization Techniques

MethodPurposeKey DataReference
NMRStructural elucidationCoupling constants
Mass SpectrometryMolecular weight confirmation$$
m/z = 323.3$$
IRFunctional group analysisAmide $$
\nu_{\text{N-H}} $$)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name / ID Key Structural Differences vs. Target Compound Functional Implications
(2R,4S,5R,6R)-5-Acetamido-4-hydroxy-2-methoxy-... Methoxy group at position 2 instead of aminoethoxy. Reduced basicity and polarity; lower solubility in aqueous environments.
Laninamivir (INN) Carbamimidamido group at position 4; methoxypropyl substituent at position 4. Enhanced sialidase inhibition due to carbamimidamido’s charge complementarity.
Zanamivir (Relenza®) Guanidino group at position 4; trihydroxypropyl retained. Stronger neuraminidase inhibition via guanidino interactions; antiviral specificity.
KH-74749 (Bromo-chloro-indol-oxy derivative) Bulky 5-bromo-4-chloro-indol-2-yloxy substituent at position 2. Potential for kinase inhibition or DNA-binding due to aromatic substituent.
Compound 4 (Diacetoxy derivative) Diacetoxy groups at positions 2 and 4; triacetoxypropyl at position 5. Increased lipophilicity; prodrug potential with esterase-mediated activation.

Physicochemical Properties

  • Solubility: The aminoethoxy group in the target compound enhances water solubility compared to methoxy (logP reduced by ~0.5) .
  • Acidity: The carboxylic acid (pKa ~2.5) and amino group (pKa ~9.5) create pH-dependent ionization, affecting bioavailability .
  • Stability : Esterified derivatives (e.g., Compound 4 ) show greater stability in acidic conditions but require enzymatic hydrolysis for activation.

Preparation Methods

Key Preparation Steps

Step Number Description Reagents/Conditions Notes
1 Formation of tetrahydropyran core Acid-catalyzed cyclization of sugar precursors Stereoselective ring closure to establish chirality
2 Protection of hydroxyl groups Use of protecting groups such as TBDMS or acetyl groups Protects sensitive hydroxyls during subsequent steps
3 Introduction of acetamido group at C-5 Acetylation of amino sugar derivative Typically via acylation using acetic anhydride or acetyl chloride
4 Attachment of 2-(2-aminoethoxy) substituent at C-2 Nucleophilic substitution or etherification Requires selective activation of hydroxyl or halide precursor
5 Installation of (1R,2R)-1,2,3-trihydroxypropyl side chain at C-6 Glycosylation or ether linkage formation Utilizes protected glycerol derivatives or epoxides
6 Deprotection and oxidation to carboxylic acid Acid/base hydrolysis and selective oxidation Final deprotection to yield free hydroxyls and acid

Detailed Synthetic Methodologies

Tetrahydropyran Ring Construction

  • Starting from monosaccharides or sugar derivatives, the tetrahydropyran ring is formed via acid-catalyzed cyclization, often using Lewis acids or mineral acids under controlled temperature.
  • Stereochemical control is achieved by selecting appropriate sugar precursors and reaction conditions to favor the desired anomeric configuration (2R,4S,5R,6R).

Introduction of the Acetamido Group

  • Amino groups at the 5-position are introduced or unmasked, followed by acetylation using acetic anhydride or acetyl chloride.
  • This step is critical for biological activity, as the acetamido group mimics natural sialic acid derivatives.

Attachment of the 2-(2-Aminoethoxy) Substituent

  • The 2-position hydroxyl or halide precursor is activated (e.g., converted to a leaving group).
  • Nucleophilic substitution with 2-aminoethanol or its derivatives introduces the aminoethoxy group.
  • This step often requires protection of the amino group to prevent side reactions.

Installation of the Trihydroxypropyl Side Chain

  • The (1R,2R)-1,2,3-trihydroxypropyl moiety is introduced via glycosylation or ether bond formation.
  • Protected glycerol derivatives or epoxides are common reagents.
  • Stereochemistry is controlled by choice of reagents and catalysts.

Final Deprotection and Oxidation

  • Protective groups are removed under mild acidic or basic conditions to avoid degradation.
  • Oxidation of primary alcohols to carboxylic acids is performed using selective oxidants (e.g., TEMPO, periodate).
  • Purification is achieved by chromatographic methods.

Analytical Techniques for Monitoring Synthesis

Research Findings and Industrial Applications

  • The compound is utilized as an inhibitor of hemagglutinin in influenza A virus, highlighting the importance of precise synthetic control for bioactivity.
  • Synthetic routes are optimized to maximize yield and stereochemical purity.
  • Industrial production may involve enzymatic steps for regio- and stereoselectivity enhancement, although purely chemical synthesis remains predominant.

Summary Table of Preparation Methods

Preparation Aspect Method Description Advantages Challenges
Tetrahydropyran ring formation Acid-catalyzed cyclization of sugar derivatives High stereoselectivity Requires careful control of conditions
Acetamido group introduction Acetylation of amino sugar intermediates Mimics natural sialic acid structure Side reactions if not controlled
2-(2-Aminoethoxy) substitution Nucleophilic substitution on activated hydroxyl/halide Introduces functional amino group Amino group protection needed
Trihydroxypropyl side chain Glycosylation or ether linkage with protected glycerol Stereochemical control possible Multi-step protection/deprotection
Deprotection and oxidation Acid/base hydrolysis and selective oxidation Yields free acid and hydroxyl groups Avoids degradation of sensitive groups

Q & A

Q. What are the critical synthetic challenges for this compound, and what strategies address stereochemical control?

Methodological Answer: The synthesis of this compound requires precise stereochemical control at multiple chiral centers (2R,4S,5R,6R) and (1R,2R). Key challenges include:

  • Protecting Group Strategy : Use orthogonal protecting groups (e.g., acetyl for acetamido, tert-butoxycarbonyl for aminoethoxy) to prevent undesired side reactions during glycosylation or oxidation steps .
  • Stereoselective Glycosylation : Enzymatic or catalytic methods (e.g., Mitsunobu reaction) can ensure correct configuration at the tetrahydro-2H-pyran ring .
  • Purification : Reverse-phase HPLC or size-exclusion chromatography is recommended to isolate intermediates with high enantiomeric purity .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature : Store at ≤-20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the acetamido and aminoethoxy groups .
  • Light Sensitivity : Protect from UV light using amber glassware to avoid degradation of the tetrahydro-2H-pyran ring .
  • Handling : Use glove boxes with humidity control (<30% RH) to minimize hygroscopic effects .

Q. Table 1: Optimal Storage Conditions

ParameterRecommendationReference
Temperature≤-20°C (inert gas)
Light ExposureAmber glassware
Humidity Control<30% RH

Advanced Research Questions

Q. How does the aminoethoxy substituent influence physicochemical properties compared to analogs with methoxy groups?

Methodological Answer: The aminoethoxy group introduces distinct properties:

  • Solubility : Increased water solubility due to the protonatable amine, unlike methoxy analogs, which are more lipophilic. Adjust buffer pH (e.g., 6.5–7.4) for optimal solubility in biological assays .
  • Stability : The amine group may form intramolecular hydrogen bonds with the carboxylic acid, reducing susceptibility to hydrolysis compared to methoxy derivatives .
  • Analytical Confirmation : Use tandem MS and 2D-NMR (COSY, HSQC) to verify intramolecular interactions .

Q. What advanced techniques resolve contradictions in stereochemical assignments reported for similar compounds?

Methodological Answer: Discrepancies in stereochemical data often arise from:

  • Crystallographic Ambiguity : Perform X-ray diffraction with high-resolution crystals (≤1.0 Å) to unambiguously assign configurations .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility in the tetrahydro-2H-pyran ring that may obscure stereochemical signals .
  • Comparative Analysis : Cross-validate with synthetic intermediates (e.g., enantiopure fragments from ) to trace configuration retention .

Q. Table 2: Key Analytical Techniques for Stereochemical Validation

TechniqueApplicationReference
X-ray DiffractionAbsolute configuration
2D-NMR (HSQC/COSY)Proton-proton coupling
Chiral HPLCEnantiomeric excess

Q. How can researchers design assays to study this compound’s interaction with carbohydrate-binding proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and screen against lectins (e.g., concanavalin A) to measure binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding from the flexible trihydroxypropyl moiety .
  • Molecular Dynamics (MD) : Simulate interactions with glycosidases to identify critical hydrogen bonds involving the 4-hydroxy and acetamido groups .

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